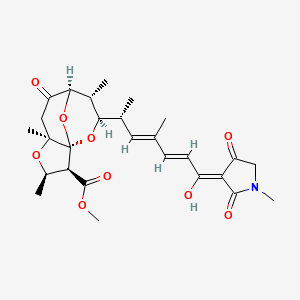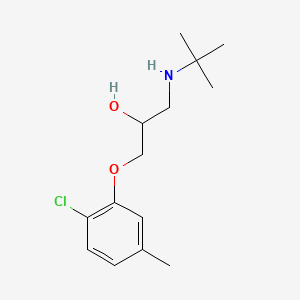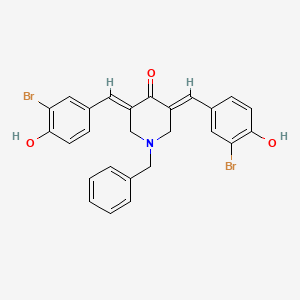
Carm1-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Carm1-IN-1” is a selective inhibitor of CARM1 with an IC50 of 8.6 μM . It shows weak activity against PRMT1 and SET7 with IC50 > 600 μM .
Molecular Structure Analysis
“Carm1-IN-1” has a molecular weight of 555.25784 g/mol . Its chemical formula is C26H21Br2NO3 . The molecule consists of 21 Hydrogen atoms, 26 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 2 Bromine atoms .
Chemical Reactions Analysis
CARM1, the target of “Carm1-IN-1”, regulates essential processes in leukemia cells and is critical for leukemic transformation . Inhibition of CARM1 has been shown to reduce the methylation of a CARM1 substrate, BAF155, in a time and concentration-dependent manner .
Aplicaciones Científicas De Investigación
Role in Cancer Development
Coactivator-associated arginine methyltransferase 1 (CARM1) plays a crucial role in developing various cancers . It was initially recognized as a transcriptional coregulator by orchestrating chromatin remodeling, transcription regulation, mRNA splicing, and stability . This diverse functionality contributes to the recruitment of transcription factors that foster malignancies .
Influence on Biological Processes
CARM1-mediated methylation influences a spectrum of biological processes, including the cell cycle, metabolism, autophagy, redox homeostasis, and inflammation . By manipulating these physiological functions, CARM1 becomes essential in critical processes such as tumorigenesis, metastasis, and therapeutic resistance .
Potential Therapeutic Target
CARM1 emerges as a viable target for therapeutic intervention and a possible biomarker for medication response in specific cancer types . This opens up new avenues for potential CARM1-targeting pharmaceutical interventions for cancer therapy .
Role in Breast Cancer Progression
CARM1 promotes the development and metastasis of estrogen receptor alpha (ER α )-positive breast cancer . It is recruited by hypoxia-inducible factor-1 subunit alpha (HIF1A) and occupies the promoters of CDK4, Cyclin D1, β-Catenin, HIF1A, MALAT1, and SIX1 critically involved in cell cycle, HIF-1 signaling pathway, Wnt signaling pathway, VEGF signaling pathway, thereby modulating the proliferation and invasion of TNBC cells .
Epigenetic Control of Stem Cell Function
CARM1 is known to epigenetically regulate the expression of several myogenic genes involved in differentiation such as Myog and MEF2C . This highlights its role in the epigenetic control of stem cell function .
Dual Role in Oncogenesis
CARM1 exerts both oncogenic and tumor-suppressive functions . In breast cancer, CARM1 methylates chromatin remodeling factor BAF155 to enhance tumor progression and metastasis . In pancreatic cancer, CARM1 methylates and inhibits MDH1 by disrupting its dimerization, which represses mitochondria respiration and inhibits glutamine utilization .
Mecanismo De Acción
Target of Action
Carm1-IN-1 primarily targets the enzyme Coactivator Associated Arginine Methyltransferase 1 (CARM1) . CARM1, also known as PRMT4, belongs to the protein arginine methyltransferase (PRMT) family . This enzyme catalyzes the methylation of protein arginine residues, especially acting on histones and other chromatin-related proteins . This methylation is essential in regulating gene expression .
Mode of Action
Carm1-IN-1 interacts with CARM1 to inhibit its enzymatic activity . CARM1 was initially recognized as a transcriptional coregulator, orchestrating chromatin remodeling, transcription regulation, mRNA splicing, and stability . By inhibiting CARM1, Carm1-IN-1 can potentially disrupt these processes, leading to changes in gene expression and cellular function .
Biochemical Pathways
CARM1-mediated methylation influences a spectrum of biological processes, including the cell cycle, metabolism, autophagy, redox homeostasis, and inflammation . By manipulating these physiological functions, CARM1 becomes essential in critical processes such as tumorigenesis, metastasis, and therapeutic resistance . Therefore, the inhibition of CARM1 by Carm1-IN-1 can potentially affect these pathways and their downstream effects.
Result of Action
The inhibition of CARM1 by Carm1-IN-1 can lead to a variety of molecular and cellular effects. For instance, it can disrupt the methylation of protein arginine residues, leading to changes in gene expression . This can potentially affect various cellular processes, including cell cycle progression, metabolism, and immune response . In the context of cancer, inhibiting CARM1 could potentially slow down tumorigenesis, metastasis, and therapeutic resistance .
Safety and Hazards
Direcciones Futuras
CARM1 has been implicated in multiple cancer types, including breast cancer and hematological malignancies . Therefore, targeting CARM1 with a small molecule like “Carm1-IN-1” could potentially enhance immune function while simultaneously sensitizing resistant tumor cells to immune attack . This could provide a reference for more accurate and personalized immunotherapy in the future .
Propiedades
IUPAC Name |
(3E,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21Br2NO3/c27-22-12-18(6-8-24(22)30)10-20-15-29(14-17-4-2-1-3-5-17)16-21(26(20)32)11-19-7-9-25(31)23(28)13-19/h1-13,30-31H,14-16H2/b20-10+,21-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMFTTWVELIVCC-CLVAPQHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=C(C=C2)O)Br)C(=O)C(=CC3=CC(=C(C=C3)O)Br)CN1CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1N(C/C(=C\C2=CC(=C(C=C2)O)Br)/C(=O)/C1=C/C3=CC(=C(C=C3)O)Br)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21Br2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carm1-IN-1 | |
Q & A
Q1: How do N(η)-substituted arginyl peptides interact with PRMTs, and what are the downstream effects?
A1: Research suggests that N(η)-substituted arginyl peptides, particularly those with fluorine substitutions on the ethyl group, act as potent inhibitors of PRMT1 and PRMT6 []. These peptides demonstrate higher potency against PRMT1 compared to product inhibitor peptides, suggesting a mechanism beyond simple product inhibition []. While the exact mechanism remains unclear, modeling indicates that the PRMT1 active site can accommodate the modified arginine []. This binding likely interferes with the enzyme's ability to methylate arginine residues within substrate proteins, ultimately disrupting downstream signaling pathways regulated by these methylated proteins.
Q2: Can you elaborate on the significance of fluorine substitution in N(η)-substituted arginyl peptides regarding their inhibitory activity against PRMT1?
A2: Studies show a correlation between the number of fluorine atoms on the ethyl group of N(η)-substituted arginyl peptides and their potency against PRMT1. Increasing fluorine substitution leads to enhanced inhibitory activity, possibly due to changes in the guanidino dipole moment []. This suggests that fluorine substitution might increase the binding affinity of these peptides to the PRMT1 active site, leading to stronger inhibition.
Q3: Considering the potential of PRMT inhibitors in various therapeutic areas, are there any insights from the research regarding their impact on specific tissues or biological processes?
A4: While the provided research does not directly investigate the impact of PRMT inhibitors on specific tissues, one study highlights the effects of electromagnetic pulse (EMP) irradiation on gene expression in mouse small intestines []. Interestingly, EMP exposure leads to the downregulation of the Carm1 gene in this context []. This finding, though indirectly, suggests that modulating CARM1 activity could have implications for intestinal health and function. Further research is needed to explore the tissue-specific effects of CARM1 inhibitors and their therapeutic potential.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

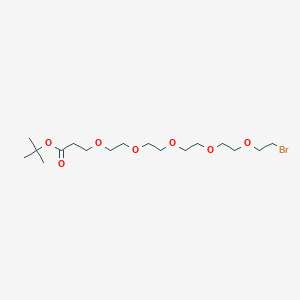
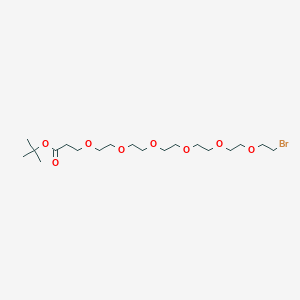

![Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester](/img/structure/B606409.png)

![N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B606411.png)
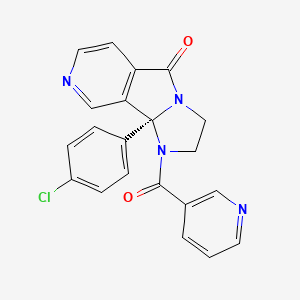
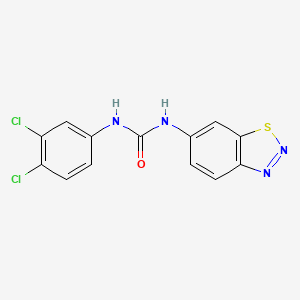
![4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B606418.png)
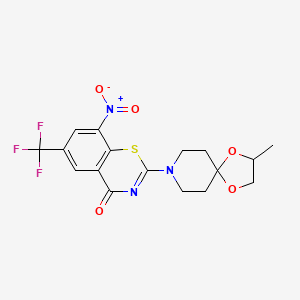
![8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one](/img/structure/B606421.png)
![ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate](/img/structure/B606423.png)
